molecular formula C24H24N2O3 B255412 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

Cat. No. B255412
M. Wt: 388.5 g/mol
InChI Key: MNJQVNZAPZMEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide, also known as Bz-423, is a small molecule that has been identified as a potential therapeutic agent for various diseases. Bz-423 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide exerts its effects through the activation of the mitochondrial protein, VDAC1. VDAC1 is a key regulator of mitochondrial function and has been shown to be involved in various cellular processes, including apoptosis, metabolism, and cell signaling. 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide binds to VDAC1 and induces a conformational change that results in the release of cytochrome c, leading to apoptosis.
Biochemical and Physiological Effects:
4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. Additionally, 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide is also stable and can be stored for extended periods without degradation. However, 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide. One potential direction is the development of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide could be further studied as a potential anti-cancer and anti-viral agent. Future research could also focus on improving the solubility of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide and developing new formulations for its use in various experiments. Finally, the safety and efficacy of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide in humans could be further studied to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide involves several steps, including the reaction of 2-(2-oxoethyl)benzoic acid with benzylamine, followed by the reaction of the resulting intermediate with 2,3-dimethylphenyl isocyanate. The final product is obtained through purification and recrystallization. The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has been optimized to yield a high purity and yield of the product.

Scientific Research Applications

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

Product Name

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C24H24N2O3/c1-17-7-6-10-22(18(17)2)26-24(28)20-11-13-21(14-12-20)29-16-23(27)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MNJQVNZAPZMEDA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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